molecular formula C32H26Cl2N6O4 B021781 Diarylanilide Yellow CAS No. 6358-85-6

Diarylanilide Yellow

Cat. No.: B021781
CAS No.: 6358-85-6
M. Wt: 629.5 g/mol
InChI Key: GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 12 is an organic compound classified as a diarylide pigment. It is widely used in various industries due to its vibrant yellow color and excellent properties. The compound is derived from 3,3’-dichlorobenzidine and is known for its strong solvent resistance, high coloring power, good light resistance, and transparency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of C.I. Pigment Yellow 12 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3,3’-dichlorobenzidine using nitrosyl sulfuric acid. The diazonium salt formed is then coupled with acetoacetanilide in a microreactor and coupling vessel. The reaction conditions typically involve maintaining a temperature of 15-20°C and stirring for 2-3 hours .

Industrial Production Methods

In industrial settings, the production of C.I. Pigment Yellow 12 follows a similar process but on a larger scale. The diazonium salt is prepared in large reactors, and the coupling reaction is carried out in vessels designed for high-volume production. The final product is filtered, washed, and dried to obtain the pigment in powder form .

Chemical Reactions Analysis

Types of Reactions

C.I. Pigment Yellow 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. Pigment Yellow 12 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Pigment Yellow 12 involves its interaction with light and other compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular structure, particularly the azo bonds, plays a crucial role in its stability and color properties. The compound’s interaction with other molecules can lead to various chemical reactions, as described earlier .

Comparison with Similar Compounds

C.I. Pigment Yellow 12 is part of the diarylide pigment family, which includes several similar compounds:

Uniqueness

C.I. Pigment Yellow 12 is unique due to its specific molecular structure, which provides a balance of color strength, solvent resistance, and transparency. Its versatility makes it suitable for a wide range of applications, from industrial uses to scientific research .

Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)
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InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Molecular Formula

C32H26Cl2N6O4
Record name DIARYLANILIDE YELLOW
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DSSTOX Substance ID

DTXSID1021451, DTXSID70859966
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Record name 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide)
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Molecular Weight

629.5 g/mol
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Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.22 (NTP, 1992) - Denser than water; will sink
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Color/Form

A yellow diazo pigment.

CAS No.

6358-85-6, 86349-57-7
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Melting Point

593 to 608 °F (decomposes) (NTP, 1992), 320 °C
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Synthesis routes and methods I

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling of 28 g of tetrazotized 3,3'-dichlorobenzidene with 41.1 g of acetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling 80.4 g of tetrazotized 3,3'-dichlorobenzidine (44.7 g of sodium nitrite) with 118 g of acetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80.4 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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